molecular formula C15H25N3O B5650654 N,N-dimethyl-2-[4-[(6-methylpyridin-2-yl)methyl]morpholin-2-yl]ethanamine

N,N-dimethyl-2-[4-[(6-methylpyridin-2-yl)methyl]morpholin-2-yl]ethanamine

Cat. No.: B5650654
M. Wt: 263.38 g/mol
InChI Key: CKMUVABIOHPQLY-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-[4-[(6-methylpyridin-2-yl)methyl]morpholin-2-yl]ethanamine is a complex organic compound that features a morpholine ring substituted with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-[4-[(6-methylpyridin-2-yl)methyl]morpholin-2-yl]ethanamine typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent.

    Substitution with Pyridine Moiety: The morpholine ring is then reacted with 6-methylpyridine-2-carbaldehyde in the presence of a reducing agent to form the desired product.

    Dimethylation: The final step involves the dimethylation of the amine group using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-[4-[(6-methylpyridin-2-yl)methyl]morpholin-2-yl]ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

    Oxidation: Oxidized derivatives of the morpholine and pyridine rings.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with various functional groups attached to the pyridine ring.

Scientific Research Applications

N,N-dimethyl-2-[4-[(6-methylpyridin-2-yl)methyl]morpholin-2-yl]ethanamine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-[4-[(6-methylpyridin-2-yl)methyl]morpholin-2-yl]ethanamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.

    Pathways Involved: It can modulate signaling pathways related to neurotransmission, inflammation, or cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

  • **N,N-dimethyl-2-[4-(pyridin-2-yl)methyl]morpholin-2-yl]ethanamine
  • **N,N-dimethyl-2-[4-(quinolin-2-yl)methyl]morpholin-2-yl]ethanamine

Uniqueness

N,N-dimethyl-2-[4-[(6-methylpyridin-2-yl)methyl]morpholin-2-yl]ethanamine is unique due to the presence of the 6-methylpyridine moiety, which imparts distinct electronic and steric properties, influencing its reactivity and binding affinity in various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N,N-dimethyl-2-[4-[(6-methylpyridin-2-yl)methyl]morpholin-2-yl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O/c1-13-5-4-6-14(16-13)11-18-9-10-19-15(12-18)7-8-17(2)3/h4-6,15H,7-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKMUVABIOHPQLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CN2CCOC(C2)CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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